

# Application Notes and Protocols for the Synthesis of Allosteric SHP2 Inhibitors

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## Compound of Interest

**Compound Name:** 2-Amino-3-bromo-6-chloropyrazine

**Cat. No.:** B112278

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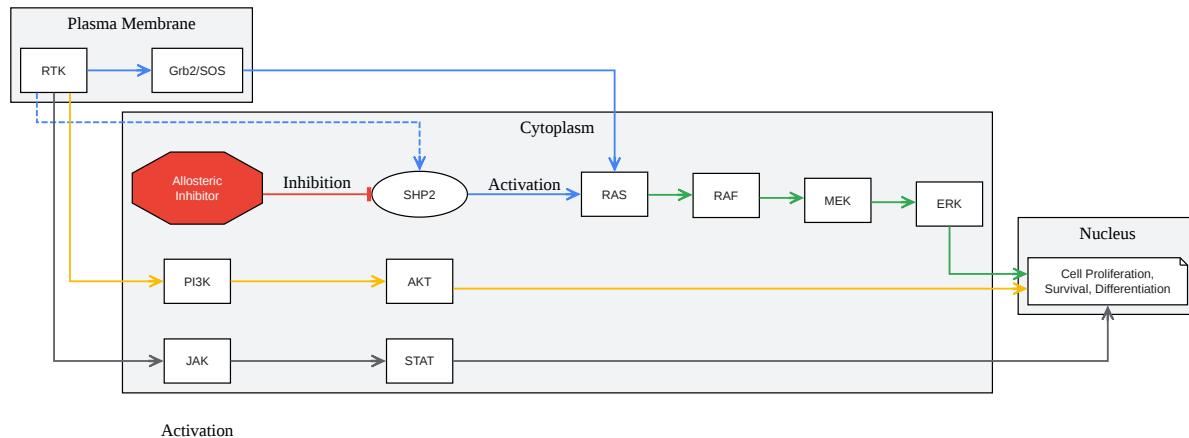
This document provides detailed application notes and experimental protocols for the synthesis of allosteric inhibitors targeting the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). The provided methodologies are based on published literature and are intended to guide researchers in the preparation of these potent anti-cancer agents.

## Introduction

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node in multiple cellular pathways, including the RAS-MAPK, JAK-STAT, and PI3K-AKT cascades.<sup>[1][2]</sup> Its role in promoting cell growth, differentiation, and survival has made it a compelling target for cancer therapy. The discovery of an allosteric binding site has enabled the development of highly selective inhibitors that stabilize SHP2 in an inactive conformation.<sup>[3][4]</sup> This document details the synthesis of several key allosteric SHP2 inhibitors.

## SHP2 Signaling Pathways

SHP2 is a crucial downstream effector of multiple receptor tyrosine kinases (RTKs).<sup>[5]</sup> Upon RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of downstream signaling pathways, most notably the RAS-MAPK pathway.<sup>[2]</sup> Allosteric inhibitors block this catalytic activity by locking the enzyme in its auto-inhibited state.



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Caption: SHP2 signaling pathways and the point of intervention for allosteric inhibitors.

## Summary of Allosteric SHP2 Inhibitors

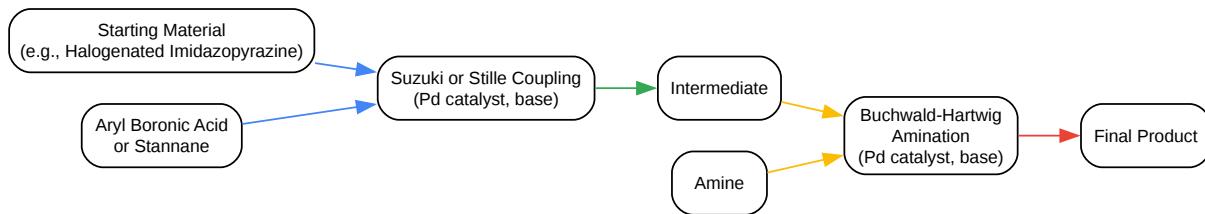
The following table summarizes the inhibitory activities of several prominent allosteric SHP2 inhibitors.

Compound Name	Scaffold	SHP2 IC <sub>50</sub> (nM)	pERK IC <sub>50</sub> (nM)	Cell Proliferation IC <sub>50</sub> (nM)	Reference
SHP099	Aminopyrazine	71	-	-	[3]
TNO155	Pyrazine	11	8	100 (KYSE520)	[2]
RMC-4630	-	-	-	-	[6]
TK-453	Aminopyrazine	23	-	-	[5]
Compound 8	Imidazopyrazine	-	-	-	[3]
Compound 10	Imidazopyrazine	-	-	-	[7]

## Protocol 1: General Synthesis of Imidazopyrazine-Based SHP2 Inhibitors

This protocol outlines a general synthetic route for preparing imidazopyrazine derivatives, a potent class of allosteric SHP2 inhibitors.[3][7]

## Experimental Workflow



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Caption: General workflow for the synthesis of imidazopyrazine-based SHP2 inhibitors.

## Materials

- Halogenated imidazopyrazine core
- Appropriate aryl boronic acid or aryl stannane
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{PdCl}_2(\text{dppf})$ )
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ , t-BuOK)
- Anhydrous solvents (e.g., Dioxane, Toluene, DMF)
- Amine side chain
- Buchwald-Hartwig ligand (e.g., Xantphos, BINAP)
- Inert atmosphere (Nitrogen or Argon)

## Procedure

### Step 1: Suzuki or Stille Coupling[3]

- To a solution of the halogenated imidazopyrazine (1.0 equiv) in a suitable anhydrous solvent (e.g., dioxane), add the aryl boronic acid or stannane (1.1-1.5 equiv), a palladium catalyst (0.05-0.1 equiv), and a base (2.0-3.0 equiv).
- Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
- Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir under an inert atmosphere for 2-16 hours, monitoring the reaction by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to afford the coupled intermediate.

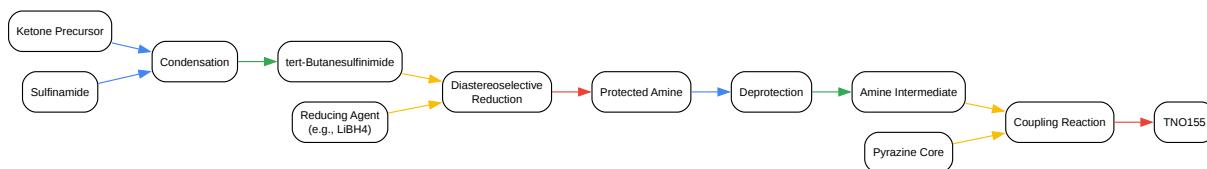
#### Step 2: Buchwald-Hartwig Amination[3]

- In a reaction vessel, combine the intermediate from Step 1 (1.0 equiv), the desired amine (1.2-2.0 equiv), a palladium catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , 0.05-0.1 equiv), a suitable ligand (0.1-0.2 equiv), and a base (e.g.,  $\text{Cs}_2\text{CO}_3$  or t-BuOK, 1.5-2.5 equiv).
- Add an anhydrous solvent (e.g., toluene or dioxane) and degas the mixture.
- Heat the reaction to 80-120 °C and stir under an inert atmosphere for 4-24 hours until the starting material is consumed (monitored by TLC or LC-MS).
- Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with an organic solvent.
- Concentrate the filtrate and purify the residue by flash column chromatography to yield the final imidazopyrazine SHP2 inhibitor.

## Protocol 2: Synthesis of TNO155, a Pyrazine-Based SHP2 Inhibitor

This protocol describes the synthesis of TNO155, a clinical-stage allosteric SHP2 inhibitor.[1][8] The key step involves a diastereoselective reductive amination.

## Experimental Workflow



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Caption: Synthetic workflow for the SHP2 inhibitor TNO155.

## Materials

- (3S,4S)-tert-butyl 4-((R)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Hydrochloric acid (4 M in dioxane)
- Methanol
- 6-amino-5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl containing starting material
- Appropriate coupling reagents

## Procedure

### Step 1: Deprotection of the Amine

- A mixture of (3S,4S)-tert-butyl 4-((R)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (1.0 equiv) and 4 M HCl in dioxane (10 equiv) in methanol is stirred at 40 °C for 1 hour.
- After cooling to room temperature, the volatiles are removed under reduced pressure to give (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decane-4-amine, which is used in the next step without further purification.

### Step 2: Coupling to the Pyrazine Core

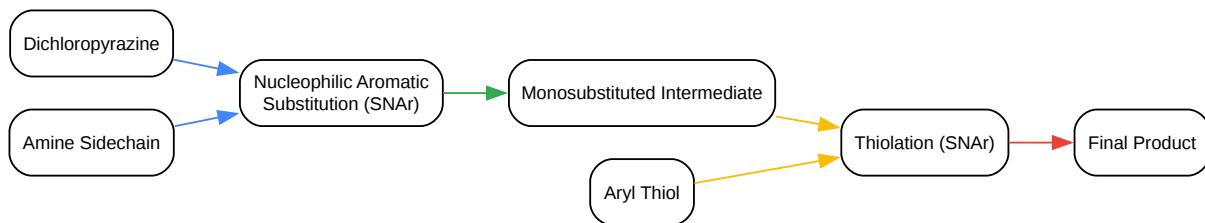
- The amine intermediate from the previous step is coupled with the activated pyrazine core. The specific coupling conditions (e.g., nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction) will depend on the nature of the pyrazine starting material.
- Generally, the amine (1.0 equiv) is reacted with the pyrazine electrophile (1.0-1.2 equiv) in the presence of a suitable base (e.g., DIPEA or K<sub>2</sub>CO<sub>3</sub>) in a polar aprotic solvent like DMF or NMP.

- The reaction is heated (typically 80-120 °C) and monitored until completion.
- Work-up involves partitioning between water and an organic solvent, followed by purification of the organic layer.
- The final product, TNO155, is purified by column chromatography or recrystallization.

## Protocol 3: General Synthesis of Aminopyrazine-Based SHP2 Inhibitors (e.g., SHP099 Analogs)

This protocol outlines a general route for the synthesis of aminopyrazine-based SHP2 inhibitors, exemplified by the scaffold of SHP099.[\[5\]](#)

## Experimental Workflow



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Caption: General synthetic workflow for aminopyrazine-based SHP2 inhibitors.

## Materials

- Substituted dichloropyrazine
- Primary or secondary amine
- Aryl thiol
- Base (e.g., DIPEA, K<sub>2</sub>CO<sub>3</sub>)
- Solvent (e.g., NMP, DMSO, DMF)

## Procedure

### Step 1: First Nucleophilic Aromatic Substitution

- To a solution of the dichloropyrazine (1.0 equiv) in a suitable solvent such as NMP, add the desired amine (1.0-1.2 equiv) and a base like DIPEA (2.0-3.0 equiv).
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 2-12 hours, monitoring the formation of the monosubstituted product by LC-MS.
- Upon completion, dilute the reaction with water and extract with an organic solvent.
- Wash the organic layer, dry, and concentrate. Purify the crude product by flash chromatography to isolate the monosubstituted pyrazine intermediate.

### Step 2: Second Nucleophilic Aromatic Substitution (Thiolation)

- Dissolve the monosubstituted intermediate (1.0 equiv) in a polar aprotic solvent like DMF.
- Add the aryl thiol (1.1-1.5 equiv) and a base such as potassium carbonate (2.0-3.0 equiv).
- Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.
- After cooling, perform an aqueous work-up and extract the product into an organic solvent.
- Purify the final aminopyrazine SHP2 inhibitor by column chromatography or recrystallization.

## General Notes on Synthesis and Purification

- All reactions should be performed under an inert atmosphere (nitrogen or argon) when using air- and moisture-sensitive reagents.
- Anhydrous solvents should be used where specified.
- Reaction progress should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Purification by flash column chromatography should be performed using an appropriate solvent system determined by TLC analysis.

- The identity and purity of the final compounds should be confirmed by analytical methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and High-Resolution Mass Spectrometry (HRMS). Purity of >95% is recommended for biological testing.[3]

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